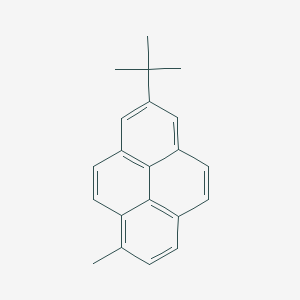

7-tert-Butyl-1-methylpyren

Übersicht

Beschreibung

7-tert-Butyl-1-methylpyrene is a chemical compound with the molecular formula C21H20 . It has a molecular weight of 272.38 and a density of 1.112±0.06 g/cm3 .

Synthesis Analysis

The synthesis of 7-tert-Butyl-1-methylpyrene involves a reaction with aluminium trichloride in dichloromethane for 2 hours at ambient temperature .Molecular Structure Analysis

The molecular structure of 7-tert-Butyl-1-methylpyrene consists of 21 carbon atoms and 20 hydrogen atoms .Chemical Reactions Analysis

7-tert-Butyl-1-methylpyrene can undergo various chemical reactions. For instance, it can undergo a single-step metal-free green oxidation to selectively form either the corresponding 4,5-dione or 4,5,9,10-tetraone . These are key building blocks used for organic optoelectronic applications.Physical And Chemical Properties Analysis

7-tert-Butyl-1-methylpyrene has a boiling point of 423.0±15.0 °C . Its exact mass is 272.156494 Da .Wissenschaftliche Forschungsanwendungen

Lumineszierender Farbstoff

4-PySBF: ist ein stark lumineszierender Farbstoff mit bemerkenswerten Eigenschaften:

- Spirobifluoren-Gerüst: Das Spirobifluoren-Gerüst verhindert die Fluoreszenzlöschung durch intramolekularen Energietransfer oder Elektronentransfer zwischen Chromophoren im angeregten Zustand .

Organische Optoelektronik

Spirobifluorenderivate, einschließlich 4-PySBF, sind vielversprechend für organische optoelektronische Bauelemente:

- Anwendungen: Diese Materialien finden Anwendung in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) .

Elektrophile Substitution

Die Positionen 2 und 7 von Pyren (einschließlich 4-PySBF) können selektiv eine elektrophile aromatische Substitution eingehen:

- Sperrige Elektrophile: Sehr sperrige Elektrophile (z. B. tert-Butylchlorid) können an diesen Positionen reagieren .

Synthese von substituierten Pyrenen

4-PySBF: trägt zur Synthese von substituierten Pyrenen bei:

Molekularelektronik

Effiziente blaustrahlende Farbstoffe wie 4-PySBF sind für molekularelektronische Materialien unerlässlich:

- Gesteuerte Emissionsfarbe: Strategien, die die π-Konjugationserweiterung in zwei Dimensionen betreffen .

Grundlagenforschung

Forscher untersuchen die einzigartigen Eigenschaften von 4-PySBF für Grundlagenstudien:

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that pyrene compounds, to which 7-tert-butyl-1-methylpyrene belongs, are valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .

Mode of Action

The 2 and 7 positions of pyrene are known to be activated towards electrophilic aromatic substitution to a lesser extent than the 1, 3, 6, and 8 positions, but they can react selectively if a very bulky electrophile is employed .

Biochemical Pathways

Pyrene compounds are known to be involved in a variety of biochemical processes due to their photophysical/electronic properties .

Result of Action

Pyrene compounds are known to have a variety of effects due to their photophysical/electronic properties .

Biochemische Analyse

Biochemical Properties

7-tert-Butyl-1-methylpyrene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as a substrate for enzymes involved in oxidative metabolism. The compound’s bulky tert-butyl group influences its binding affinity and specificity towards certain enzymes, such as cytochrome P450 monooxygenases, which are responsible for its metabolic transformation .

Cellular Effects

The effects of 7-tert-Butyl-1-methylpyrene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 7-tert-Butyl-1-methylpyrene affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, 7-tert-Butyl-1-methylpyrene exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, RNA, and proteins, leading to conformational changes and functional alterations. The compound’s interaction with cytochrome P450 enzymes results in its oxidative metabolism, producing reactive intermediates that can further interact with cellular components. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-tert-Butyl-1-methylpyrene can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that 7-tert-Butyl-1-methylpyrene can undergo degradation, leading to the formation of metabolites with distinct biochemical properties. These metabolites can have prolonged effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 7-tert-Butyl-1-methylpyrene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, 7-tert-Butyl-1-methylpyrene can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where specific dosages result in significant changes in cellular function and overall health of the animal models .

Metabolic Pathways

7-tert-Butyl-1-methylpyrene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of these metabolites can influence the overall biochemical effects of 7-tert-Butyl-1-methylpyrene .

Transport and Distribution

Within cells and tissues, 7-tert-Butyl-1-methylpyrene is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich regions, such as the endoplasmic reticulum and mitochondria .

Subcellular Localization

The subcellular localization of 7-tert-Butyl-1-methylpyrene is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, where it can interact with DNA and modulate gene expression. Additionally, 7-tert-Butyl-1-methylpyrene can undergo post-translational modifications, such as phosphorylation, which can affect its activity and function within the cell .

Eigenschaften

IUPAC Name |

7-tert-butyl-1-methylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20/c1-13-5-6-14-7-8-15-11-17(21(2,3)4)12-16-9-10-18(13)20(14)19(15)16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYRIGNUXGMIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC(=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165889 | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155386-57-5 | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155386575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)

![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B130905.png)

![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)